molecular formula C19H19N3O5 B2899150 N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-11-7

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2899150
CAS No.: 852132-11-7
M. Wt: 369.377
InChI Key: IYAKFHLYYVLQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
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Mechanism of Action

Target of Action

Related compounds have been shown to interact with proteins such as tnf-alpha and jam3 . These proteins play crucial roles in inflammation and cell adhesion, respectively .

Mode of Action

Related compounds have been shown to cleave the membrane-bound precursor of tnf-alpha to its mature soluble form . This process is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, N-Methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to N-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide .

Pharmacokinetics

Related compounds have exhibited linear pharmacokinetics at certain doses . Nonlinear kinetics were more pronounced after multiple dosing .

Result of Action

Related compounds have been shown to cause the production of physical defects in the developing embryo . They are also known to be toxic to the reproductive system, including defects in the progeny and injury to male or female reproductive function .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature . For instance, at 26°C, a related compound is consumed mainly for the formation of N,N-disubstituted derivative, whereas raising the temperature to 65°C favors formation of pyrrolidone .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-5-4-9-16(17)21(13-20-12-6-11-18(20)23)19(24)14-7-2-3-8-15(14)22(25)26/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAKFHLYYVLQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.